2-Thiophenesulfonamide, 5-chloro-N-[(4-chlorophenyl)methyl]-4-nitro-
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Overview
Description
2-Thiophenesulfonamide, 5-chloro-N-[(4-chlorophenyl)methyl]-4-nitro- is a complex organic compound with the molecular formula C11H8Cl2N2O4S2 . This compound is characterized by the presence of a thiophene ring, a sulfonamide group, and nitro and chloro substituents. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale chemical reactions under controlled conditions to ensure consistency and quality. These methods may include the use of automated reactors and continuous flow systems to optimize the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-Thiophenesulfonamide, 5-chloro-N-[(4-chlorophenyl)methyl]-4-nitro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The chloro groups can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .
Scientific Research Applications
2-Thiophenesulfonamide, 5-chloro-N-[(4-chlorophenyl)methyl]-4-nitro- has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Thiophenesulfonamide, 5-chloro-N-[(4-chlorophenyl)methyl]-4-nitro- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-2-thiophenesulfonamide
- N-(2-Chlorophenyl)-2-thiophenesulfonamide
Uniqueness
2-Thiophenesulfonamide, 5-chloro-N-[(4-chlorophenyl)methyl]-4-nitro- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications .
Properties
CAS No. |
646040-04-2 |
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Molecular Formula |
C11H8Cl2N2O4S2 |
Molecular Weight |
367.2 g/mol |
IUPAC Name |
5-chloro-N-[(4-chlorophenyl)methyl]-4-nitrothiophene-2-sulfonamide |
InChI |
InChI=1S/C11H8Cl2N2O4S2/c12-8-3-1-7(2-4-8)6-14-21(18,19)10-5-9(15(16)17)11(13)20-10/h1-5,14H,6H2 |
InChI Key |
BTNGXWGMIVUIPB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CNS(=O)(=O)C2=CC(=C(S2)Cl)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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